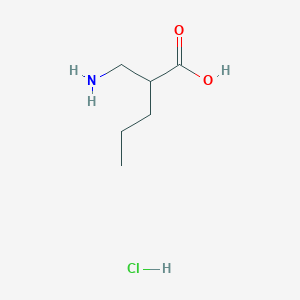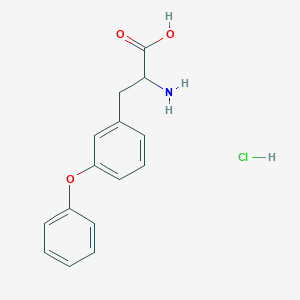
2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 293.75 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H . This indicates the presence of a chlorine atom, which suggests that this compound is a hydrochloride salt .Physical And Chemical Properties Analysis
2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 293.75 . The compound’s InChI code is 1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H .Scientific Research Applications
Synthesis and Chemical Applications
- Phloretic Acid Alternative : 3-(4-Hydroxyphenyl)propanoic acid, related to the compound of interest, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach could lead to a multitude of applications in material science due to the large number of -OH bearing compounds (Acerina Trejo-Machin et al., 2017).
Biological and Pharmacological Studies
Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which bear structural similarity to the compound , have been synthesized and found to exhibit significant antimicrobial activity against various bacterial and fungal strains (Kristina Mickevičienė et al., 2015).
Uterine Relaxant Activity : A study on novel 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, structurally related to the compound , revealed potent uterine relaxant activity, which could be significant in obstetrics and gynecology (C. Viswanathan et al., 2005).
Chemical Labeling and Analysis
- Fluorescent Biolabels : A novel fluorescent biolabel was developed starting from 3-(4-hydroxyphenyl)propanoic acid, indicating potential applications of related compounds in biological labeling and imaging (M. Briggs et al., 2002).
Antioxidant Studies
- Phenolic Derivatives as Antioxidants : Studies on phenolic compounds like acetaminophen and salicylate, structurally related to 2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride, have shown them to be effective antioxidants, suggesting potential applications in oxidative stress-related conditions (T. Dinis et al., 1994).
Miscellaneous Applications
Anti-Inflammatory Activities : Phenolic compounds from Eucommia ulmoides Oliv., which share structural similarities with the compound , have shown modest anti-inflammatory activities, hinting at potential therapeutic applications (Xiaolei Ren et al., 2021).
Chlorogenic Acid as a Dietary Polyphenol : Chlorogenic Acid, a phenolic acid similar to 2-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride, has diverse biological and pharmacological effects such as antioxidant, antibacterial, and anti-inflammatory activities, suggesting potential dietary applications (M. Naveed et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-amino-3-(3-phenoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDVZDWOPBLSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)
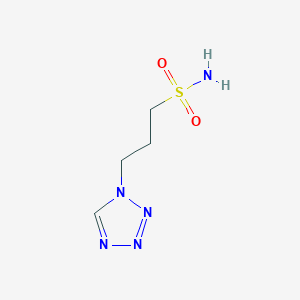
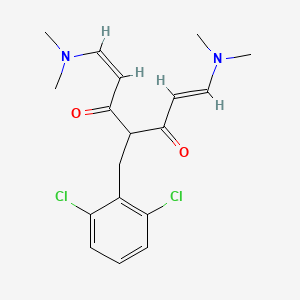
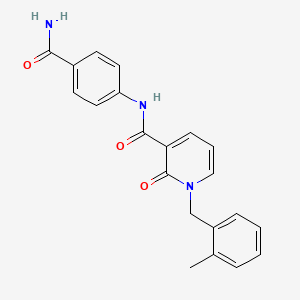
![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)
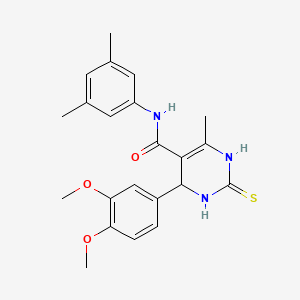
![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)
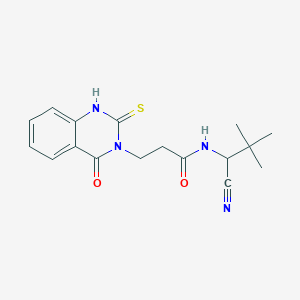
![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)
